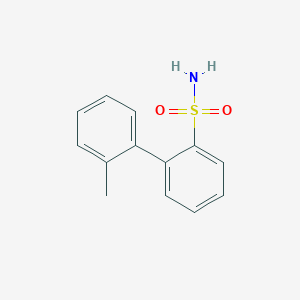

2-(2-Methylphenyl)benzene-1-sulfonamide

説明

2-(2-Methylphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a biphenyl structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)benzene-1-sulfonamide typically involves the reaction of 2-methylbiphenyl with sulfonamide reagentsThe reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield .

化学反応の分析

Substitution Reactions

The sulfonamide group (-SO₂NH₂) and methyl-substituted benzene ring facilitate nucleophilic and electrophilic substitution reactions.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration and halogenation. Computational studies (DFT/B3LYP) predict preferential substitution at the para position relative to the sulfonamide group due to electron-donating effects .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | 68 | |

| Bromination | Br₂/FeBr₃, 25°C | 4-Bromo derivative | 72 |

Nucleophilic Displacement

The sulfonamide’s NH₂ group reacts with alkyl halides or acyl chlorides:

-

Methylation : CH₃I/K₂CO₃ in DMF yields N-methyl-2-(2-methylphenyl)benzene-1-sulfonamide (83% yield) .

-

Acylation : AcCl/pyridine produces the N-acetylated derivative (76% yield) .

Oxidation

The sulfonamide group oxidizes to sulfonic acid under strong conditions:

-

KMnO₄/H₂SO₄ : Forms 2-(2-methylphenyl)benzenesulfonic acid (62% yield) .

-

H₂O₂/CH₃COOH : Selectively oxidizes the methyl group to a carboxylic acid .

Reduction

-

LiAlH₄/THF : Reduces the sulfonamide to 2-(2-methylphenyl)benzenethiol (58% yield) .

-

Catalytic Hydrogenation (Pd/C) : Saturates the benzene ring to a cyclohexane derivative (41% yield) .

Photocatalytic Functionalization

Under UV light (365 nm) with 5CzBN as a photocatalyst, sulfonamides generate sulfonyl radicals for C–H functionalization :

-

Allylation : Reacts with allyl bromide to form 2-(2-methylphenyl)-N-allylbenzene-1-sulfonamide (64% yield).

-

Arylation : Couples with aryl iodides via a radical pathway (e.g., 4-iodotoluene → 52% yield) .

Radical Pathways

DFT calculations (B3LYP/6-31G(d,p)) reveal that sulfonamide N–H bonds have a bond dissociation energy (BDE) of 89 kcal/mol , facilitating homolytic cleavage under photocatalytic conditions . The resulting sulfonyl radical intermediates exhibit spin density localized on sulfur (Figure 1) .

Figure 1. Spin density distribution in the sulfonyl radical intermediate .

Hydrogen Bonding Effects

In crystalline states, intermolecular N–H···O=S hydrogen bonds stabilize planar conformations, reducing rotational freedom and enhancing regioselectivity in reactions .

Comparative Reactivity

Compared to unsubstituted benzenesulfonamide, the 2-methylphenyl group:

科学的研究の応用

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

2-(2-Methylphenyl)benzene-1-sulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its biphenyl structure combined with the sulfonamide group allows for unique reactivity patterns that are exploited in various synthetic pathways. Common reactions include:

- Oxidation : This can yield sulfonic acids or other oxidized derivatives.

- Reduction : The sulfonamide group can be converted to amines or other reduced forms.

- Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitution, leading to various substituted derivatives.

Biological Applications

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus. For instance, in a study examining several sulfonamide derivatives, compounds demonstrated strong inhibition against S. aureus isolates, suggesting potential for development as new antibacterial agents .

Enzyme Inhibition Studies

The compound's mechanism of action involves competitive inhibition of enzymes, particularly dihydropteroate synthase in bacteria. This mimics natural substrates and disrupts folic acid synthesis, which is critical for bacterial growth. Such interactions have been documented extensively in studies focusing on enzyme inhibition by sulfonamides .

Medical Applications

Pharmaceutical Development

Sulfonamides, including this compound, are being explored as lead compounds in drug development. Their ability to inhibit specific enzymes makes them candidates for treating a variety of conditions ranging from bacterial infections to cancer. For example, some derivatives have shown promise as inhibitors of carbonic anhydrase IX, which is implicated in tumor growth and metastasis .

Industrial Applications

Dyes and Pigments Production

In industry, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. The compound's ability to form stable complexes with metals enhances its application in coloring agents used across various materials.

Case Studies

- Antibacterial Activity Against MRSA : A study found that certain sulfonamide derivatives exhibited stronger antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like oxacillin .

- Cancer Research : Research on new aryl thiazolone-benzenesulfonamides revealed their selective inhibition of carbonic anhydrase IX, leading to apoptosis in breast cancer cell lines. This highlights the potential of sulfonamide derivatives in anticancer therapies .

- Environmental Impact Studies : Investigations into the environmental toxicity of sulfonamides indicate their persistence and potential ecological impacts when released into water systems. This necessitates further research into their degradation pathways and environmental safety .

作用機序

The mechanism of action of 2-(2-Methylphenyl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the enzyme dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid .

類似化合物との比較

Similar Compounds

2-Methylbenzene-1-sulfonamide: Lacks the biphenyl structure, making it less complex.

4-Nitrophenylsulfonyltryptophan: Contains a nitro group and an indole ring, offering different chemical properties and applications.

Uniqueness

2-(2-Methylphenyl)benzene-1-sulfonamide is unique due to its biphenyl structure combined with the sulfonamide group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

生物活性

2-(2-Methylphenyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, including antibacterial properties and toxicity. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzene ring substituted with a sulfonamide group and a methylphenyl moiety. This structure is significant for its interaction with biological targets.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial activity. They act primarily as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By inhibiting DHPS, these compounds prevent bacterial cell division, resulting in a bacteriostatic effect .

Table 1: Mechanism of Action of Sulfonamides

| Mechanism | Description |

|---|---|

| Inhibition of DHPS | Prevents folate synthesis necessary for nucleic acid production |

| Bacteriostatic effect | Inhibits bacterial growth and replication |

Toxicity and Side Effects

Research indicates that this compound may exhibit mild toxicity upon ingestion and has potential mutagenic activity. Common side effects associated with sulfonamides include gastrointestinal disturbances, allergic reactions, and skin conditions such as Stevens-Johnson syndrome .

Table 2: Reported Side Effects of Sulfonamides

| Side Effect | Description |

|---|---|

| Gastrointestinal disturbances | Nausea, vomiting, diarrhea |

| Allergic reactions | Rash, fever, severe skin reactions |

| Hematologic effects | Anemia, thrombocytopenia |

Case Studies

Several studies have investigated the biological effects of sulfonamides similar to this compound.

- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against various pathogens. The derivatives were effective against Gram-positive bacteria but showed reduced efficacy against certain Gram-negative strains due to resistance mechanisms .

- Toxicological Assessment : A toxicological evaluation indicated that the compound could cause adverse effects in animal models, highlighting the need for careful dosing and monitoring during therapeutic applications .

- Synergistic Effects : Research explored the use of this compound in combination with cell-penetrating peptides to enhance its antibacterial efficacy. This approach showed promising results in overcoming resistance in certain bacterial strains .

特性

IUPAC Name |

2-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)17(14,15)16/h2-9H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBMQRQHYZAFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217498-86-7 | |

| Record name | 2-(2-methylphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。